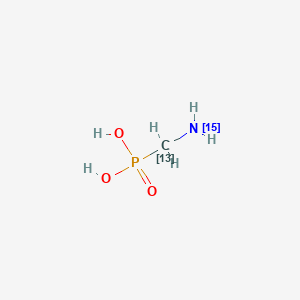

(Aminomethyl)phosphonic acid-13C,15N

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

CH6NO3P |

|---|---|

分子量 |

113.023 g/mol |

IUPAC名 |

(15N)azanyl(113C)methylphosphonic acid |

InChI |

InChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5)/i1+1,2+1 |

InChIキー |

MGRVRXRGTBOSHW-ZDOIIHCHSA-N |

異性体SMILES |

[13CH2]([15NH2])P(=O)(O)O |

正規SMILES |

C(N)P(=O)(O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of (Aminomethyl)phosphonic acid-13C,15N

(Aminomethyl)phosphonic acid (AMPA) is recognized primarily as the main degradation product of glyphosate, one of the world's most widely used herbicides. The isotopically labeled variant, (Aminomethyl)phosphonic acid-13C,15N, incorporates stable isotopes of carbon (¹³C) and nitrogen (¹⁵N). This labeling renders the molecule heavier than its native counterpart, making it an ideal internal standard for quantitative analyses.[1] Its primary application is in analytical chemistry, particularly in methods using mass spectrometry, to ensure the accurate quantification of AMPA in complex matrices like water, soil, food, and biological fluids.[2][3][4] The use of an isotopic internal standard is crucial for correcting variations in sample preparation and instrument response, thereby improving the reliability and precision of analytical results.[2][5]

Basic Physical and Chemical Properties

The fundamental properties of this compound are nearly identical to those of unlabeled AMPA, with the primary difference being its molecular weight. Isotopic substitution has a negligible effect on properties such as melting point, solubility, and acidity (pKa).

| Property | Value | Source(s) |

| Chemical Formula | ¹³CH₆¹⁵NO₃P | [6] |

| Molecular Weight | 113.02 g/mol | [6] |

| Appearance | White Solid | [7] |

| Melting Point | >300 °C (for unlabeled AMPA) | [7] |

| Water Solubility | Soluble | [7][8] |

| Acidity (pKa) | pKₐ₁: ~2.35, pKₐ₂: ~5.9, pKₐ₃: ~10.8 (at 25°C, for unlabeled AMPA) | [7] |

| Stability | Stable. Should be protected from moisture. Incompatible with strong oxidizing agents. | [7] |

| Isotopic Enrichment | Typically ≥98% for ¹⁵N and ≥99% for ¹³C | [9][10] |

| Unlabeled CAS Number | 1066-51-9 | [9][10] |

| Labeled SMILES String | [15NH2][13CH2]P(=O)(O)O | [6] |

Biological and Environmental Significance

AMPA is formed in the environment through the microbial degradation of glyphosate. Understanding its properties is crucial for monitoring environmental contamination and assessing human exposure to glyphosate-related compounds.

AMPA is an amphoteric molecule, meaning it can act as both an acid and a base. Its chemical structure contains a basic amino group and acidic phosphonic acid groups, resulting in multiple dissociation constants (pKa values).[8] This property dictates the molecule's charge state at different pH levels, which is a critical factor in its environmental mobility and in the design of analytical extraction methods.

Experimental Protocols

Protocol for pKa Determination via Potentiometric Titration

This standard method is used to determine the acid dissociation constants of a substance.

-

Objective: To determine the pKa values of (Aminomethyl)phosphonic acid by measuring pH changes upon the addition of a titrant.

-

Materials:

-

(Aminomethyl)phosphonic acid sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized, CO₂-free water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

-

Methodology:

-

Preparation: Accurately weigh a sample of (Aminomethyl)phosphonic acid and dissolve it in a known volume of deionized water in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette containing the standardized NaOH solution above the beaker.

-

Initial Measurement: Record the initial pH of the AMPA solution.

-

Titration: Begin adding the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

-

Data Collection: Continue the titration well past the final equivalence point, ensuring all three protons have been titrated.

-

Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) to accurately determine the equivalence points, which appear as peaks.

-

The pKa values correspond to the pH at the half-equivalence points (i.e., the pH at half the volume of NaOH required to reach each equivalence point).

-

-

Protocol for Quantification of AMPA using LC-MS/MS with Isotopic Internal Standard

This compound is primarily used as an internal standard (IS) for the accurate quantification of native AMPA in various samples.[2][4]

-

Objective: To accurately measure the concentration of unlabeled AMPA in a sample matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and an isotopic internal standard.

-

Materials:

-

Sample (e.g., water, urine extract)

-

This compound (Internal Standard) solution of known concentration

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Appropriate LC column (e.g., mixed-mode anion exchange, HILIC)[3]

-

Mobile phases and sample preparation reagents (e.g., solid-phase extraction cartridges)[2][4]

-

-

Methodology:

-

Standard and Sample Preparation:

-

Prepare a series of calibration standards containing known concentrations of native AMPA.

-

Spike a constant, known amount of the this compound internal standard solution into every calibration standard, quality control sample, and unknown sample.[3][11]

-

Perform sample cleanup if necessary, for example, using solid-phase extraction (SPE) to remove interfering matrix components.[2][4]

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into the LC-MS/MS system.

-

The LC system separates AMPA from other components in the sample.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both native AMPA (e.g., m/z 110 → 79) and the labeled internal standard (e.g., m/z 112 → 63).[5]

-

-

Quantification:

-

Integrate the peak areas for both the native analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting this ratio against the known concentrations of the calibration standards.

-

Determine the concentration of AMPA in the unknown samples by interpolating their peak area ratios from the calibration curve. The ratio-based calculation corrects for any loss during sample prep or fluctuations in instrument performance.

-

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities [mdpi.com]

- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 4. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aminomethyl phosphonic acid (AMPA) 13C 15N 100 µg/mL in Wa… [cymitquimica.com]

- 7. 1066-51-9 CAS MSDS ((Aminomethyl)phosphonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. redalyc.org [redalyc.org]

- 9. (Aminomethyl)phosphonic acid (AMPA) (¹³C, 99%; ¹âµN, 98%; methylene-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. Aminomethylphosphonic acid (AMPA) (¹³C, 99%; ¹âµN, 98%, methylene-Dâ, 98%) 100 µg/mL in H2O - Cambridge Isotope Laboratories, CDNLM-6786-1.2 [isotope.com]

- 11. waters.com [waters.com]

An In-depth Technical Guide to the Synthesis of 13C,15N Labeled α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Stable isotope-labeled compounds are indispensable tools in modern biomedical research and drug development. The incorporation of heavy isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into molecules allows for their precise tracking and quantification in complex biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a key excitatory neurotransmitter in the central nervous system, and its labeled analogues are crucial for studying its metabolism, receptor binding, and pharmacokinetics. This technical guide provides a detailed overview of a feasible synthetic route for producing dual-labeled [¹³C,¹⁵N]-AMPA, based on established chemical principles and analogous syntheses of structurally related compounds.

While specific, detailed protocols for the dual labeling of AMPA are not extensively published, a robust synthetic strategy can be devised by adapting the well-documented synthesis of isotopically labeled glyphosate (B1671968), a structurally similar aminophosphonate. The most viable approach involves the phosphomethylation of isotopically labeled glycine (B1666218). This method allows for the direct incorporation of both ¹³C and ¹⁵N isotopes from commercially available starting materials.

Core Synthetic Pathway: Phosphomethylation of [¹³C,¹⁵N]-Glycine

The proposed synthesis of [¹³C,¹⁵N]-AMPA proceeds via a one-pot reaction involving the condensation of [¹³C₂, ¹⁵N]-glycine with [¹³C]-paraformaldehyde and a phosphite (B83602) source, followed by hydrolysis. This approach is advantageous as it introduces the isotopic labels in the final steps of the synthesis, maximizing the incorporation of the expensive labeled precursors.

Data Presentation: Starting Materials and Expected Outcomes

The following tables summarize the key starting materials and the expected quantitative outcomes of the synthesis. The yields are estimated based on analogous reactions for the synthesis of labeled glyphosate and may vary depending on specific reaction conditions and scale.

Table 1: Isotopic Starting Materials

| Compound Name | Chemical Formula | Isotopic Labeling | Supplier Example |

| [¹³C₂, ¹⁵N]-Glycine | ¹³C₂H₅¹⁵NO₂ | ¹³C at C1 and C2, ¹⁵N at the amino group | Cambridge Isotope Laboratories, Inc. |

| [¹³C]-Paraformaldehyde | (¹³CH₂O)n | ¹³C in the methylene (B1212753) units | Sigma-Aldrich/Merck |

| Diethyl Phosphite | C₄H₁₁O₃P | Unlabeled | Commercially available |

Table 2: Reaction Parameters and Expected Yields

| Step | Reaction Type | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) | Isotopic Enrichment (%) |

| 1 | Phosphomethylation | [¹³C₂, ¹⁵N]-Glycine, [¹³C]-Paraformaldehyde, Diethyl Phosphite | 100-110 | 2-3 | 70-80 | >98 |

| 2 | Hydrolysis | Concentrated HCl | 110 (reflux) | 4-6 | 85-95 | >98 |

| Overall | - | - | - | - | 60-75 | >98 |

Experimental Protocols

Synthesis of Diethyl (([¹³C,¹⁵N]-carboxymethyl)amino)[¹³C]methylphosphonate

Materials:

-

[¹³C₂, ¹⁵N]-Glycine (1.0 eq)

-

[¹³C]-Paraformaldehyde (1.1 eq)

-

Diethyl phosphite (1.2 eq)

-

Triethylamine (B128534) (2.5 eq)

-

Toluene (solvent)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add [¹³C₂, ¹⁵N]-glycine and toluene.

-

Add triethylamine to the suspension and stir until the glycine is fully dissolved.

-

Add [¹³C]-paraformaldehyde and diethyl phosphite to the reaction mixture.

-

Heat the mixture to reflux (approximately 110°C) and maintain for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting solution containing the intermediate diethyl ester can be used directly in the next step or purified by vacuum distillation to remove excess triethylamine and toluene.

Hydrolysis to [¹³C,¹⁵N]-AMPA

Materials:

-

Crude diethyl (([¹³C,¹⁵N]-carboxymethyl)amino)[¹³C]methylphosphonate

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

To the crude ester from the previous step, add concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 110°C) for 4-6 hours to ensure complete hydrolysis of the ester groups.

-

After cooling to room temperature, the solvent and excess HCl are removed under reduced pressure using a rotary evaporator.

-

The resulting solid residue is dissolved in a minimum amount of hot deionized water and recrystallized by the addition of ethanol (B145695) or isopropanol.

-

The crystalline product, [¹³C,¹⁵N]-AMPA, is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

Characterization:

The final product should be characterized to confirm its identity, purity, and isotopic enrichment.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁵N): To confirm the structure and the positions of the isotopic labels.

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.

Mandatory Visualization

Synthetic Pathway Diagram

Caption: Synthetic pathway for the preparation of [¹³C,¹⁵N]-AMPA.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of [¹³C,¹⁵N]-AMPA.

The synthesis of ¹³C,¹⁵N labeled AMPA is a critical process for advancing neuroscience research. The phosphomethylation of isotopically labeled glycine presents a feasible and efficient method for producing this important research tool. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to successfully synthesize and purify dual-labeled AMPA for their specific applications. Careful execution of the experimental procedures and thorough characterization of the final product are paramount to ensure the quality and reliability of the labeled compound in subsequent studies.

The Isotopic Tracer: A Technical Guide to (Aminomethyl)phosphonic acid-13C,15N in Analytical and Environmental Research

For Researchers, Scientists, and Drug Development Professionals

(Aminomethyl)phosphonic acid (AMPA) is the primary degradation product of glyphosate (B1671968), the world's most widely used herbicide. The prevalence of glyphosate has led to increasing concern over its environmental fate and potential human exposure. Accurate and precise quantification of glyphosate and AMPA is therefore critical. This technical guide details the application of (Aminomethyl)phosphonic acid-13C,15N, a stable isotope-labeled (SIL) analogue of AMPA, which is indispensable for reliable analysis in complex matrices.

Core Application: Isotope Dilution Analysis

The principal application of this compound is as an internal standard in isotope dilution mass spectrometry, most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Due to its identical chemical structure and properties to the native AMPA, the SIL form co-behaves throughout sample extraction, purification, and analysis. This mitigates variability from matrix effects and sample preparation losses, ensuring highly accurate quantification.[4]

This SIL is crucial for:

-

Environmental Monitoring: Measuring trace levels of AMPA in water (ground, surface, and drinking), soil, and sediment.[1][2]

-

Food Safety and Residue Analysis: Quantifying AMPA residues in a wide range of food products to ensure compliance with regulatory limits.[5][6][7]

-

Human Biomonitoring: Assessing human exposure by measuring AMPA in biological samples such as urine.[4][8]

-

Metabolic and Degradation Studies: Tracing the environmental fate and degradation pathways of glyphosate.

Data Presentation: Performance of Analytical Methods

The use of this compound as an internal standard allows for robust and sensitive analytical methods across various sample types. The following tables summarize typical quantitative performance data from published methodologies.

Table 1: Method Detection and Quantification Limits

| Analyte | Matrix | Method | MDL (ng/mL or µg/L) | LOQ (ng/mL, µg/L, or µg/kg) | Reference |

| AMPA | Water | LC-MS/MS with Isotope Dilution | - | 0.02 | [9] |

| AMPA | Water | LC-MS/MS (Direct Injection) | - | 0.02 | [10] |

| AMPA | Human Urine | LC-MS/MS with SPE | 0.12 | 0.40 | [4] |

| AMPA | Beebread | LC-MS/MS with MISPE | - | 5 | [11] |

| AMPA | Honey | LC-MS/MS with SPE | - | 1 | [7] |

MDL: Method Detection Limit; LOQ: Limit of Quantification; SPE: Solid-Phase Extraction; MISPE: Molecularly Imprinted Solid-Phase Extraction.

Table 2: Analyte Recovery and Precision

| Analyte | Matrix | Spiking Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| AMPA | Water | 0.02 µg/L | 80-120 | <6 | [10] |

| AMPA | Water | 0.05 µg/L | 80-120 | <6 | [10] |

| AMPA | Human Urine | Spiked | 79.1-119 | 4-10 | [4] |

| AMPA | Beebread | 5, 10, 100 µg/kg | 76-111 | ≤18 | [11] |

| AMPA | Milk | - | 84-111 | <8 | [6] |

| AMPA | Honey | - | 87-111 | <12 | [6] |

Experimental Protocols

Analysis of AMPA in Water Samples (Based on USGS Method O-2141-09)

This protocol involves derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) followed by online solid-phase extraction (SPE) and LC-MS/MS analysis.[1][2]

a. Sample Preparation and Derivatization:

-

Filter the water sample through a 0.45 µm filter.

-

To a known volume of the sample, add a precise amount of the this compound internal standard solution.

-

Add borate (B1201080) buffer to adjust the pH to approximately 9.0.

-

Add FMOC-Cl solution in acetonitrile. Vortex the sample and allow it to react for a specified time (e.g., 2 hours at 37°C) to form the FMOC-derivatives of AMPA and the internal standard.[12]

-

Acidify the sample with phosphoric acid to stop the reaction.[12]

b. LC-MS/MS Analysis:

-

Online SPE: Inject the derivatized sample into the LC system. The sample is first loaded onto an online SPE cartridge (e.g., Oasis HLB) to concentrate the analytes and remove salts.

-

Chromatographic Separation: After loading, the valve is switched, and the analytes are eluted from the SPE cartridge onto an analytical column (e.g., a C18 column) with the mobile phase. A gradient elution is typically used.

-

Mass Spectrometry: The eluent from the column is introduced into the mass spectrometer.

-

Ionization: Use Electrospray Ionization (ESI) in negative ion mode.

-

Detection: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the native AMPA-FMOC derivative and the isotopic internal standard.[1] For AMPA-13C,15N, the precursor ion is m/z 112, and a common product ion is m/z 63.[10]

-

Direct Analysis of AMPA in Food Samples (General Workflow)

This protocol is a generalized procedure for food matrices, which may require adjustments based on the specific food type.[5]

a. Sample Preparation (QuPPe-based Extraction):

-

Weigh a homogenized portion of the food sample into a centrifuge tube.

-

Add a precise amount of the this compound internal standard.

-

Add acidified methanol (B129727) and shake vigorously for extraction.

-

Add salts (e.g., MgSO₄ and NaCl) for partitioning and shake again.

-

Centrifuge the sample to separate the layers.

-

Take an aliquot of the supernatant (methanol layer) for analysis.

b. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the extract into an LC system equipped with a specialized column for polar pesticides (e.g., an anion exchange or porous graphitic carbon column).

-

Mass Spectrometry:

Mandatory Visualizations

Caption: Major microbial degradation pathways of glyphosate.

Caption: Analytical workflow for AMPA using an internal standard.

References

- 1. Techniques and Methods 5âA10: Determination of Glyphosate, its Degradation Product Aminomethylphosphonic Acid, and Glufosinate, in Water by Isotope Dilution and Online Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry [pubs.usgs.gov]

- 2. usgs.gov [usgs.gov]

- 3. Determination of Glyphosate and AMPA [isotope.com]

- 4. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]

- 7. usrtk.org [usrtk.org]

- 8. hh-ra.org [hh-ra.org]

- 9. pubs.usgs.gov [pubs.usgs.gov]

- 10. researchgate.net [researchgate.net]

- 11. Method of Glyphosate, AMPA, and Glufosinate Ammonium Determination in Beebread by Liquid Chromatography—Tandem Mass Spectrometry after Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

Commercial Suppliers and Technical Guide for (Aminomethyl)phosphonic acid-13C,15N

For researchers, scientists, and drug development professionals requiring high-purity, isotopically labeled (Aminomethyl)phosphonic acid (AMPA), several commercial suppliers offer this compound, primarily for use as an internal standard in analytical methodologies. This technical guide provides a comprehensive overview of the available commercial options, detailed experimental protocols for its application, and relevant metabolic pathway information.

Commercial Availability

(Aminomethyl)phosphonic acid-13C,15N is available from various chemical suppliers, typically as a solution or in solid form. The isotopic labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry to mitigate matrix effects and improve accuracy. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number (Labeled) | Isotopic Enrichment | Chemical Purity | Format | Concentration |

| Cambridge Isotope Laboratories, Inc. | (Aminomethyl)phosphonic acid (AMPA) (¹³C, 99%; ¹⁵N, 98%; methylene-D₂, 98%) | 2483829-28-1 | ¹³C, 99%; ¹⁵N, 98% | 95% | Solution in Water | 100 µg/mL |

| MedChemExpress | This compound | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| Achemtek | Aminomethylphosphonicacid-13C,15N Solution in Water, 100μg/mL | 2727464-25-5 | Not Specified | 98+% | Solution in Water | 100µg/mL |

| LGC Standards | Aminomethyl phosphonic acid (AMPA) 13C 15N 100 µg/mL in Water | 2727464-25-5 | Not Specified | Not Specified | Solution in Water | 100 µg/mL |

| CymitQuimica | Aminomethyl phosphonic acid (AMPA) 13C 15N 100 µg/mL in Water | 2727464-25-5 | Not Specified | Not Specified | Solution in Water | 100 µg/mL |

| CDN Isotopes | (Aminomethyl)phosphonic Acid (13C; 15N; methylene-d2) | 2483829-28-1 | 98 atom % D | 98% | Solid | Not Applicable |

| Sigma-Aldrich (Cerilliant®) | Aminomethylphosphonic acid-13C,15N,D2 solution | 1066-51-9 (unlabeled) | Not Specified | Certified Reference Material | Solution in water | 100 μg/mL |

Experimental Protocols

This compound is predominantly utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of AMPA and its parent compound, glyphosate, in various matrices such as environmental samples (water, soil) and biological fluids (urine).[1][2] Below are generalized experimental protocols based on published methods.[3][4][5]

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a representative method for the extraction and cleanup of AMPA from urine samples prior to LC-MS/MS analysis.[2][3]

-

Sample Fortification: To a 250 µL aliquot of urine, add a known concentration of this compound internal standard.[2]

-

Equilibration: Vortex the sample vigorously and allow it to equilibrate at room temperature for 30 minutes.[2]

-

SPE Cartridge Conditioning: Precondition an Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.[2]

-

Sample Loading: Load the fortified urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a suitable solvent to remove interfering substances.

-

Elution: Elute the analytes (AMPA and the internal standard) from the cartridge using an appropriate elution solvent.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of AMPA.

-

Liquid Chromatography:

-

Column: A column suitable for polar analytes, such as an ACQUITY UPLC BEH C18 column (e.g., 1.8 µm, 2.1 × 100 mm), is often used.[4]

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing an additive like formic acid (e.g., 0.1%), is common.[2]

-

Flow Rate: A typical flow rate is around 0.3 - 0.8 mL/min.[2][4]

-

Column Temperature: Maintained at around 40 °C.[2]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed for AMPA analysis.[2]

-

Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification. The MRM transitions for native AMPA and the 13C,15N-labeled internal standard are monitored. For example, a transition for AMPA could be the precursor ion m/z 110 to product ions m/z 63 and 79.[6]

-

Metabolic Pathway

(Aminomethyl)phosphonic acid (AMPA) is the primary degradation product of the widely used herbicide, glyphosate. This degradation is primarily carried out by microorganisms in the soil and water.[7]

References

- 1. waters.com [waters.com]

- 2. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Stability and Storage of Labeled AMPA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical considerations for the stability and storage of labeled α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA). Ensuring the integrity of these valuable reagents is paramount for obtaining reliable and reproducible results in research and drug development. This document covers best practices for storing radiolabeled, fluorescently labeled, and biotinylated AMPA, details experimental protocols for stability assessment, and illustrates key signaling pathways involving AMPA receptors.

General Recommendations for Labeled AMPA Stability and Storage

The stability of labeled AMPA is influenced by the nature of the label, the storage conditions, and the formulation. Proper handling and storage are crucial to prevent degradation and maintain the biological activity of the ligand.

Factors Influencing Stability

Several factors can impact the stability of labeled AMPA molecules:

-

Temperature: In general, lower temperatures slow down chemical degradation. However, for some formulations, freezing can be detrimental.[1]

-

Light: Fluorescent labels are susceptible to photobleaching upon exposure to light.[1]

-

pH: Extreme pH values can lead to hydrolysis of the AMPA molecule or the linker attaching the label.

-

Solvent: The choice of solvent can affect the stability of the labeled compound. For radiolabeled compounds, storage in solvents other than water is often recommended to minimize radiolytic decomposition.[1]

-

Radiolytic Decomposition: The energy emitted by radioisotopes can cause the breakdown of the labeled molecule.[1]

-

Enzymatic Degradation: If stored in solutions that are not sterile, microbial contamination can lead to enzymatic degradation.

Stability and Storage of Different Labeled AMPA Variants

The specific storage conditions and expected stability can vary significantly depending on the type of label attached to the AMPA molecule.

Unlabeled AMPA

For comparison, it is useful to understand the storage recommendations for the parent compound.

| Compound | Formulation | Storage Temperature | Shelf Life |

| α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) | Reconstituted Solution | -20°C | Up to 6 months |

Radiolabeled AMPA

Radiolabeled AMPA, such as [³H]-AMPA or [¹⁴C]-AMPA, is highly sensitive to radiolytic decomposition.

| Label Type | Formulation | Storage Temperature | Key Considerations |

| Tritium (³H) | Solution in ethanol (B145695) or other organic solvent | -20°C to -80°C | Minimize aqueous content to reduce radiolysis. Store in small aliquots to avoid repeated freeze-thaw cycles. |

| Carbon-14 (¹⁴C) | Solid (crystalline preferred) or in a suitable solvent | -20°C to -80°C | The position of the ¹⁴C label within the molecule can affect its stability.[2] Isotopic dilution with unlabeled AMPA can enhance stability.[3] |

Fluorescently Labeled AMPA

The primary concern for fluorescently labeled AMPA is photobleaching.

| Label Type | Formulation | Storage Temperature | Key Considerations |

| Alexa Fluor dyes | Solution in an appropriate buffer (e.g., PBS) | 2-8°C or -20°C (check manufacturer's recommendation) | Protect from light at all times.[4] Store in small, single-use aliquots. Avoid repeated freeze-thaw cycles.[4] Addition of a stabilizing protein like BSA may be beneficial for dilute solutions.[4] |

| Other organic dyes | Solution in an appropriate buffer | Varies by dye; typically 2-8°C or -20°C | Photostability varies significantly between different dyes.[5] Consult the manufacturer for specific storage instructions. |

Biotinylated AMPA

The stability of biotinylated AMPA depends on the integrity of both the AMPA molecule and the biotin-linker.

| Label Type | Formulation | Storage Temperature | Key Considerations |

| Biotin (B1667282) | Lyophilized powder or solution in an appropriate buffer | -20°C or -80°C for long-term storage | The linkage between biotin and AMPA can be susceptible to cleavage.[6] Avoid repeated freeze-thaw cycles. |

Experimental Protocols for Stability Assessment

Regularly assessing the stability of labeled AMPA is crucial to ensure data quality. The following are general protocols that can be adapted for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis

HPLC is a powerful technique to separate the intact labeled AMPA from its degradation products.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the labeled AMPA in a suitable solvent.

-

At specified time points during storage, take an aliquot of the sample.

-

Dilute the aliquot to an appropriate concentration for HPLC analysis.

-

-

HPLC System and Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The exact gradient will need to be optimized for the specific labeled AMPA.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection:

-

For radiolabeled AMPA, an in-line radiometric detector is required.[2]

-

For fluorescently labeled AMPA, a fluorescence detector set to the appropriate excitation and emission wavelengths is used.

-

For biotinylated or unlabeled AMPA, a UV detector can be used, or the fractions can be collected for subsequent analysis (e.g., mass spectrometry or a binding assay).

-

-

-

Data Analysis:

-

Integrate the peak areas of the intact labeled AMPA and any degradation products.

-

Calculate the percentage of purity at each time point.

-

Plot the percentage of intact labeled AMPA over time to determine the degradation rate.

-

Receptor Binding Assay for Functional Integrity

A receptor binding assay can be used to determine if the labeled AMPA can still bind to its target receptor, providing a measure of its functional stability.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line or tissue known to express AMPA receptors.

-

-

Binding Assay:

-

Incubate the membranes with a known concentration of the stored labeled AMPA.

-

For competition binding assays, also include increasing concentrations of a known unlabeled AMPA receptor ligand.[7]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound labeled AMPA from the free ligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound ligand.

-

-

Quantification:

-

For radiolabeled AMPA, the radioactivity on the filters is measured using a scintillation counter.[7]

-

For fluorescently labeled AMPA, the fluorescence on the filters can be measured, although background fluorescence can be an issue.

-

For biotinylated AMPA, the bound ligand can be detected using a streptavidin-conjugated enzyme or fluorophore.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand).

-

Compare the binding affinity (Kd) or the inhibitory constant (Ki) of the stored labeled AMPA to that of a freshly prepared sample to assess any loss of function.[8]

-

Signaling Pathways and Experimental Workflows

Understanding the biological context in which labeled AMPA is used is crucial for experimental design and data interpretation. The following diagrams illustrate key signaling pathways and a common experimental workflow involving AMPA receptors.

AMPA Receptor Trafficking: Endocytosis and Exocytosis

The number of AMPA receptors at the synapse is tightly regulated through endocytosis (internalization) and exocytosis (insertion into the membrane), processes that are fundamental to synaptic plasticity.[9][10]

Experimental Workflow: Surface Biotinylation to Measure AMPA Receptor Trafficking

Surface biotinylation is a widely used technique to study the dynamics of AMPA receptor expression on the neuronal surface.[11][12]

References

- 1. moravek.com [moravek.com]

- 2. openmedscience.com [openmedscience.com]

- 3. almacgroup.com [almacgroup.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Super-resolution imaging of synaptic and Extra-synaptic AMPA receptors with different-sized fluorescent probes | eLife [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. Receptor-Ligand Binding Assays [labome.com]

- 8. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Regulation of AMPA Receptor Endocytosis by Dynamic Protein-Protein Interactions [frontiersin.org]

- 10. The Regulation of AMPA Receptor Endocytosis by Dynamic Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Mechanisms of AMPA Receptor Endosomal Sorting [frontiersin.org]

- 12. Postsynaptic Complexin Controls AMPA Receptor Exocytosis During LTP - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (Aminomethyl)phosphonic acid-¹³C,¹⁵N in Advanced Analytical Applications

This technical guide provides an in-depth overview of (Aminomethyl)phosphonic acid-¹³C,¹⁵N, a critical stable isotope-labeled internal standard for researchers, scientists, and professionals in drug development and environmental analysis. It details the compound's properties, its primary application in quantitative analysis, and comprehensive experimental protocols.

Compound Identification and Properties

(Aminomethyl)phosphonic acid (AMPA) is the primary degradation product of the widely used herbicide glyphosate (B1671968).[1] The stable isotope-labeled version, (Aminomethyl)phosphonic acid-¹³C,¹⁵N, is an indispensable tool for accurate quantification in complex matrices. Its use as an internal standard in isotope dilution mass spectrometry corrects for matrix effects and variations during sample preparation and analysis.[2][3]

There are several CAS numbers associated with isotopically labeled AMPA. The most specific CAS number for (Aminomethyl)phosphonic acid-¹³C,¹⁵N is 2727464-25-5 .[4][5] However, the CAS number for the unlabeled compound, 1066-51-9 , is also frequently referenced in commercial listings.[6][7][8] Another labeled variant, which includes deuterium, (Aminomethyl)phosphonic acid-¹³C,¹⁵N,D₂, has the CAS number 2483829-28-1 .[7][9]

Table 1: Physicochemical and Analytical Data for (Aminomethyl)phosphonic acid-¹³C,¹⁵N

| Property | Value | Source(s) |

| CAS Number | 2727464-25-5 | [4][5] |

| Unlabeled CAS Number | 1066-51-9 | [7][9] |

| Molecular Formula | ¹³CH₆¹⁵NO₃P | [4] |

| Molecular Weight | 113.02 g/mol | [4][10] |

| Isotopic Enrichment | ¹³C: ≥99%; ¹⁵N: ≥98% | [9] |

| Chemical Purity | ≥95% | [9][11] |

| Typical Form | Solid (White to Off-White) or Solution (e.g., 100 µg/mL in Water) | [8][9] |

| Storage Conditions | Room temperature, protect from light and moisture. | [9][12] |

| Key Application | Internal Standard for Quantitative Analysis (LC-MS/MS) | [5] |

| Method Detection Limit (MDL) in Urine | 0.12 ng/mL | [11][13] |

| Method Quantification Limit (MQL) in Urine | 0.40 ng/mL | [11][13] |

| Analytical Recovery in Urine | 79.1% to 119% | [11][13] |

Principle of Isotope Dilution Analysis

The primary application of (Aminomethyl)phosphonic acid-¹³C,¹⁵N is as an internal standard in isotope dilution mass spectrometry. A known quantity of the labeled standard is added to a sample at the beginning of the analytical process. The labeled standard is chemically identical to the native (unlabeled) analyte and therefore experiences the same processing variations, such as extraction inefficiencies, derivatization yield differences, and matrix-induced ion suppression or enhancement in the mass spectrometer. By measuring the ratio of the native analyte to the labeled standard in the final analysis, a highly accurate and precise quantification can be achieved.

Experimental Protocols

The following is a generalized protocol for the determination of AMPA in water samples using (Aminomethyl)phosphonic acid-¹³C,¹⁵N as an internal standard, adapted from methodologies described in the literature.[14][15][16]

Materials and Reagents

-

(Aminomethyl)phosphonic acid-¹³C,¹⁵N solution (e.g., 100 µg/mL in water)

-

Unlabeled AMPA standard

-

Reagent water (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Plastic labware (to prevent analyte adsorption)[2]

-

Syringe filters (0.22 µm)

Sample Preparation

-

Spiking: To a 10 mL water sample in a polypropylene (B1209903) tube, add a precise volume of the (Aminomethyl)phosphonic acid-¹³C,¹⁵N internal standard solution to achieve a final concentration of approximately 20 µg/L.[15]

-

Chelation (for hard water): If the water sample has high mineral content, add EDTA to a final concentration of around 500 mM to prevent chelation of AMPA with metal ions.[15]

-

Filtration: Vortex the sample and then filter it through a 0.22 µm syringe filter into a polypropylene autosampler vial.[2]

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A mixed-mode column with both reversed-phase and weak anion-exchange properties is recommended for good retention and separation.[15]

-

Mobile Phase A: 50:50 methanol:water[15]

-

Mobile Phase B: 300 mM ammonium acetate in 50:50 methanol:water[15]

-

Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute the analytes, and then re-equilibrates.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both unlabeled AMPA and (Aminomethyl)phosphonic acid-¹³C,¹⁵N. The exact masses will differ due to the isotopic labels.

Table 2: Example MRM Transitions for AMPA Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| AMPA (unlabeled) | 110 | 79 |

| AMPA-¹³C,¹⁵N | 112 | 80 |

Note: Optimal MRM transitions and collision energies should be determined empirically on the specific instrument used.

Analytical Workflow Visualization

The overall process from sample receipt to final data reporting follows a structured workflow to ensure data quality and integrity.

References

- 1. Aminomethylphosphonic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Aminomethyl phosphonic acid (AMPA) 13C 15N 100 µg/mL in Water [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cas 1066-51-9,(Aminomethyl)phosphonic acid | lookchem [lookchem.com]

- 7. Aminomethylphosphonic acid (AMPA) (13C, 99%; 15N, 98%, methylene-D2, 98%) 100 µg/mL in Water [lgcstandards.com]

- 8. Aminomethanephosphonic Acid-13C,15N | CymitQuimica [cymitquimica.com]

- 9. Aminomethylphosphonic acid (AMPA) (¹³C, 99%; ¹âµN, 98%, methylene-Dâ, 98%) 100 µg/mL in H2O - Cambridge Isotope Laboratories, CDNLM-6786-1.2 [isotope.com]

- 10. Aminomethyl phosphonic acid (AMPA) 13C 15N 100 µg/mL in Wa… [cymitquimica.com]

- 11. mdpi.com [mdpi.com]

- 12. (Aminomethyl)phosphonic acid | 1066-51-9 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.usgs.gov [pubs.usgs.gov]

- 15. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. series.publisso.de [series.publisso.de]

Technical Guide: Isotopic Purity of (Aminomethyl)phosphonic acid-13C,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of (Aminomethyl)phosphonic acid-13C,15N, a critical internal standard for the quantitative analysis of glyphosate (B1671968) and its primary metabolite, aminomethylphosphonic acid (AMPA). This document outlines the specifications for isotopic enrichment, details the analytical methodologies used for its determination, and presents a typical experimental workflow for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Isotopic and Chemical Purity

The isotopic and chemical purity of this compound is paramount for its function as a reliable internal standard. The following tables summarize the quantitative data from various commercial sources.

| Parameter | Specification | Source |

| Isotopic Enrichment (¹³C) | 99% | Cambridge Isotope Laboratories[1][2][3] |

| Isotopic Enrichment (¹⁵N) | 98% | Cambridge Isotope Laboratories[1][2][3] |

| Isotopic Purity (Overall) | >95% | LGC Standards[4] |

| Chemical Purity | >95% (HPLC) | LGC Standards[5] |

| Chemical Purity | 95% | Cambridge Isotope Laboratories[1][3] |

Mass Distribution Data

A representative mass spectral analysis of a commercial batch provides the following distribution of isotopologues:

| Isotopologue | Normalized Intensity (%) | Source |

| d0 (Unlabeled) | 0.11 | LGC Standards[4] |

| d1 | 0.85 | LGC Standards[4] |

| d2 (¹³C, ¹⁵N labeled) | 99.05 | LGC Standards[4] |

Experimental Protocols

The determination of isotopic purity for this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry for Isotopic Purity Determination

High-resolution mass spectrometry (HRMS) is employed to ascertain the isotopic enrichment by analyzing the relative abundance of the different isotopologues.

1. Sample Preparation:

-

A stock solution of this compound is prepared in a suitable solvent, such as water or a water/acetonitrile mixture, at a concentration of approximately 1 mg/mL.

-

A dilute solution (e.g., 1 µg/mL) is then prepared for direct infusion or injection into the mass spectrometer.

-

A corresponding solution of unlabeled (Aminomethyl)phosphonic acid is prepared as a reference standard.

2. Instrumentation and Data Acquisition:

-

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is utilized.

-

The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

The full scan mass spectrum is acquired in positive or negative ion mode, focusing on the m/z range corresponding to the molecule.

3. Data Analysis:

-

The monoisotopic peak for the unlabeled compound ([M+H]⁺ or [M-H]⁻) and the labeled compound are identified.

-

The signal intensities of the different isotopologues in the labeled sample are measured.

-

The natural isotopic contribution from the unlabeled compound is subtracted from the labeled sample's spectrum to correct for the natural abundance of isotopes.

-

The isotopic purity is calculated based on the corrected intensities of the representative isotopologue ions.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

Quantitative ¹³C and ¹⁵N NMR spectroscopy provides a direct and unambiguous method for determining the isotopic enrichment at the specific labeled positions.

1. Sample Preparation:

-

A precisely weighed amount of this compound is dissolved in a deuterated solvent (e.g., D₂O).

-

A known amount of an internal standard may be added for quantitative analysis.

2. Instrumentation and Data Acquisition:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Quantitative ¹³C and ¹⁵N NMR spectra are acquired. This necessitates a long relaxation delay (D1) to ensure full relaxation of the nuclei.

3. Data Analysis:

-

The signals corresponding to the ¹³C-labeled carbon and the ¹⁵N-labeled nitrogen are integrated.

-

The isotopic enrichment is determined by comparing the integral of the enriched signals to the integrals of other non-enriched signals within the molecule or to an internal standard, taking into account natural abundance.

Experimental Workflow: Use as an Internal Standard in LC-MS/MS

This compound is predominantly used as an internal standard for the quantification of glyphosate and AMPA in various samples, including water, food, and biological matrices.[7][8][9] The following diagram illustrates a typical workflow for this application.

Caption: Workflow for AMPA analysis using ¹³C,¹⁵N-AMPA.

This workflow outlines the key stages from sample preparation, where the ¹³C,¹⁵N-labeled internal standard is introduced, through to instrumental analysis and final quantification. The use of the isotopically labeled internal standard corrects for variations in sample extraction, matrix effects, and instrument response, thereby ensuring accurate and precise measurement of the target analytes.

References

- 1. Aminomethylphosphonic acid (AMPA) (¹³C, 99%; ¹âµN, 98%, methylene-Dâ, 98%) 100 µg/mL in H2O - Cambridge Isotope Laboratories, CDNLM-6786-10 [isotope.com]

- 2. Aminomethylphosphonic acid (AMPA) (13C, 99%; 15N, 98%, methylene-D2, 98%) 100 µg/mL in Water [lgcstandards.com]

- 3. Aminomethylphosphonic acid (AMPA) (¹³C, 99%; ¹âµN, 98%, methylene-Dâ, 98%) 100 µg/mL in H2O - Cambridge Isotope Laboratories, CDNLM-6786-1.2 [isotope.com]

- 4. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. researchgate.net [researchgate.net]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.usgs.gov [pubs.usgs.gov]

A Researcher's Guide to the Natural Abundance of ¹³C and ¹⁵N Isotopes: Principles and Applications in Drug Development

An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles, measurement, and application of natural ¹³C and ¹⁵N isotope abundance.

This guide provides a comprehensive overview of the natural abundance of stable carbon and nitrogen isotopes, ¹³C and ¹⁵N. It details the methodologies for their precise measurement and explores their application in metabolic research, with a particular focus on elucidating signaling pathways and experimental workflows relevant to drug discovery and development.

Natural Abundance of ¹³C and ¹⁵N

The elements carbon and nitrogen are fundamental to all known life. Each exists as a mixture of stable isotopes. While the lighter isotopes, ¹²C and ¹⁴N, are the most common, the heavier isotopes, ¹³C and ¹⁵N, are present in small, relatively constant amounts. The precise ratio of these isotopes can vary subtly depending on the source of the material and the biochemical processes it has undergone. These minute variations provide a powerful tool for tracing metabolic pathways and understanding cellular processes.

The natural abundance of these isotopes is typically expressed in two ways: as a percentage of the total element or as a delta (δ) value in parts per thousand (‰) relative to an international standard. The delta notation is more commonly used in research as it allows for the precise measurement of small variations in isotopic ratios.

| Isotope | Isotopic Mass (amu) | Percent Natural Abundance (%) |

| ¹²C | 12.000000 | 98.89 - 99.04 |

| ¹³C | 13.003355 | 1.07 - 1.11 |

| ¹⁴N | 14.003074 | 99.58 - 99.66 |

| ¹⁵N | 15.000109 | 0.34 - 0.38 |

Note: The natural abundance of these isotopes can show slight variations depending on the source.

The delta values are calculated using the following formulas:

δ¹³C (‰) = [ ( (¹³C/¹²C)sample / (¹³C/¹²C)standard ) - 1 ] * 1000 δ¹⁵N (‰) = [ ( (¹⁵N/¹⁴N)sample / (¹⁵N/¹⁴N)standard ) - 1 ] * 1000

The international standard for δ¹³C is Vienna Pee Dee Belemnite (VPDB), and for δ¹⁵N, it is atmospheric air (Air).

Experimental Protocols for Measuring Natural Abundance

The primary technique for the high-precision measurement of natural ¹³C and ¹⁵N abundance is Isotope Ratio Mass Spectrometry (IRMS). This methodology can be coupled with either an Elemental Analyzer (EA-IRMS) for bulk sample analysis or a Gas Chromatograph (GC-IRMS) for compound-specific analysis.

Sample Preparation

Proper sample preparation is critical to obtain accurate and reproducible results. The general steps are outlined below, with specific considerations for different sample types.

General Protocol:

-

Homogenization: Samples must be homogenized to ensure that the small subsample analyzed is representative of the entire sample. This is typically achieved by grinding solid samples into a fine, uniform powder.

-

Drying: Water must be removed from the samples to prevent interference during analysis. This is usually done by freeze-drying (lyophilization) or oven-drying at 60-70°C until a constant weight is achieved.

-

Weighing: A precise amount of the dried, homogenized sample is weighed into a small tin or silver capsule. The amount of sample required depends on the carbon and nitrogen content of the material.

-

Encapsulation: The capsule is then sealed to be free of any air bubbles.

Specific Considerations for Sample Types:

| Sample Type | Preparation Steps |

| Animal Tissues | Dissect the tissue of interest, removing any surrounding fat or connective tissue. Follow the general protocol for homogenization, drying, and weighing. |

| Plant Material | Thoroughly clean the plant material to remove any soil or debris. Separate different parts of the plant (leaves, stems, roots) if required. Follow the general protocol. |

| Soils and Sediments | Remove any large debris such as rocks or roots. The sample may require acid fumigation to remove inorganic carbonates if only organic carbon is of interest. Follow the general protocol. |

| Cell Cultures | Harvest cells by centrifugation. Wash the cell pellet with a suitable buffer to remove media components. Lyophilize the cell pellet and then follow the general protocol. |

Instrumentation and Analysis

EA-IRMS for Bulk Isotope Analysis:

-

Combustion: The encapsulated sample is dropped into a high-temperature (typically 900-1000°C) combustion reactor. The sample is flash-combusted in the presence of oxygen, converting all carbon into carbon dioxide (CO₂) and all nitrogen into nitrogen gas (N₂).

-

Reduction: The resulting gases pass through a reduction reactor (typically containing copper) to reduce any nitrogen oxides to N₂ and remove excess oxygen.

-

Separation: The CO₂ and N₂ gases are separated using a gas chromatography column.

-

Detection: The separated gases are then introduced into the ion source of the mass spectrometer. The gases are ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio.

-

Data Acquisition: Detectors measure the ion currents for the different isotopic species (e.g., ¹²CO₂, ¹³CO₂, ¹⁴N¹⁴N, ¹⁴N¹⁵N), and the software calculates the isotopic ratios and delta values.

GC-IRMS for Compound-Specific Isotope Analysis:

For compound-specific analysis, a gas chromatograph is interfaced with the IRMS.

-

Extraction and Derivatization: The target compounds are first extracted from the sample matrix and may need to be chemically modified (derivatized) to make them volatile for GC analysis.

-

Chromatographic Separation: The derivatized sample is injected into the GC, where individual compounds are separated based on their physicochemical properties.

-

Combustion/Pyrolysis: As each compound elutes from the GC column, it is directed into a combustion or pyrolysis reactor, where it is converted into CO₂ and N₂.

-

IRMS Analysis: The resulting gases are then analyzed by the IRMS as described for EA-IRMS.

Applications in Drug Development: Elucidating Signaling Pathways

Stable isotope tracing, particularly with ¹³C and ¹⁵N, has become an indispensable tool in drug development for understanding drug metabolism, identifying drug targets, and elucidating the mechanism of action of therapeutic compounds. By tracing the flow of these isotopes through metabolic pathways, researchers can gain insights into how diseases alter cellular metabolism and how drugs modulate these changes.

Metabolic Flux Analysis in Cancer Drug Discovery

Cancer cells exhibit altered metabolism to support their rapid proliferation. These metabolic shifts are often driven by specific signaling pathways that can be targeted for therapeutic intervention. ¹³C and ¹⁵N tracers can be used in metabolic flux analysis (MFA) to quantify the rates of metabolic reactions within these pathways. For example, by providing cells with ¹³C-labeled glucose or ¹⁵N-labeled glutamine, researchers can track the fate of these nutrients and determine the activity of pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. This information can reveal metabolic vulnerabilities of cancer cells that can be exploited by new drugs.

General Experimental Workflow in Drug Development

The application of stable isotope analysis in drug development follows a structured workflow, from initial experimental design to data interpretation. This workflow allows researchers to assess the impact of a drug candidate on cellular metabolism.

Methodological & Application

Application Notes & Protocols: Tracing the Metabolic Fate of Glyphosate using (Aminomethyl)phosphonic acid-¹³C,¹⁵N

Audience: Researchers, scientists, and environmental professionals.

Introduction

(Aminomethyl)phosphonic acid (AMPA) is the primary degradation product of glyphosate (B1671968), the world's most widely used herbicide. Understanding the metabolic fate of glyphosate and AMPA is crucial for assessing their environmental impact, persistence, and potential toxicological effects. The use of stable isotope-labeled compounds, such as (Aminomethyl)phosphonic acid-¹³C,¹⁵N, provides a powerful tool for tracing the degradation pathways and quantifying the turnover rates of these compounds in various environmental matrices. This application note details the use of ¹³C and ¹⁵N-labeled AMPA in metabolic studies of glyphosate, providing protocols for its application and data analysis. Stable isotope labeling allows for the unambiguous differentiation of the applied compound and its metabolites from endogenous pools, enabling precise quantification and flux analysis.[1]

Metabolic Degradation Pathways of Glyphosate

The microbial degradation of glyphosate primarily proceeds through two main pathways: the AMPA pathway and the sarcosine (B1681465) pathway.[2][3] The use of ¹³C and ¹⁵N labeled glyphosate and AMPA is instrumental in elucidating the contribution of each pathway.[4][5]

-

The AMPA Pathway: In this pathway, the enzyme glyphosate oxidoreductase (GOX) cleaves the C-N bond of glyphosate, yielding aminomethylphosphonic acid (AMPA) and glyoxylate.[3][4] AMPA can be further degraded by a C-P lyase to inorganic phosphate (B84403), which can be utilized by microorganisms.[3][6]

-

The Sarcosine Pathway: This pathway involves the cleavage of the C-P bond of glyphosate by the enzyme C-P lyase, producing sarcosine and inorganic phosphate. Sarcosine is then further metabolized to glycine (B1666218), which can enter central metabolism.[3][6]

The relative flux through these pathways can be determined by tracking the appearance of labeled AMPA, sarcosine, and glycine following the application of ¹³C,¹⁵N-glyphosate.

Quantitative Data from Degradation Studies

The degradation kinetics of glyphosate and the formation of AMPA are influenced by various environmental factors, including soil type, microbial activity, and temperature. The use of labeled compounds allows for precise measurement of their half-lives (DT₅₀).

| Soil Type | Glyphosate Half-life (DT₅₀) in days | AMPA Formation | Reference |

| Clay Loam | 4 | Detected after 3 days | [7] |

| Silt Clay Loam | 19 | Detected after 3 days | [7] |

| Sandy Loam | 14.5 | Detected after 3 days | [7] |

| Agricultural Soil | 8.36 - 9.12 | Major metabolite | [2] |

| Water (sunlight) | 2.5 (60 hours) | Major metabolite | [8] |

| Water (dark) | 32 (770 hours) | Major metabolite | [8] |

Table 1: Summary of Glyphosate Degradation Kinetics. This table summarizes the half-life of glyphosate and the detection of its primary metabolite, AMPA, in various environmental conditions.

Experimental Protocols

The following protocols provide a general framework for conducting metabolic fate studies of glyphosate using (Aminomethyl)phosphonic acid-¹³C,¹⁵N.

Protocol 1: Soil Microcosm Incubation

This protocol outlines the steps for assessing the degradation of glyphosate and the formation of AMPA in a controlled soil environment.

1. Materials:

-

Test soil, sieved (<2 mm)

-

(Aminomethyl)phosphonic acid-¹³C,¹⁵N (as an analytical standard)

-

¹³C,¹⁵N-Glyphosate (for degradation study)

-

Sterile water

-

Incubation vessels (e.g., glass jars with breathable lids)

-

Analytical balance

-

Incubator

-

Extraction solvent (e.g., phosphate buffer or a suitable alternative)

-

Centrifuge

-

LC-MS/MS system

2. Experimental Procedure:

-

Soil Preparation: Weigh a defined amount of soil (e.g., 50 g) into each incubation vessel. Adjust the soil moisture to a specific water holding capacity (e.g., 60%).

-

Spiking: Prepare a stock solution of ¹³C,¹⁵N-glyphosate. Spike the soil samples to achieve the desired concentration.

-

Incubation: Place the vessels in an incubator at a constant temperature (e.g., 20-25°C) in the dark.

-

Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 30, 60 days), destructively sample triplicate vessels.

-

Extraction: Extract the soil samples with the chosen extraction solvent. Shake or sonicate to ensure efficient extraction, followed by centrifugation to separate the soil particles.

-

Analysis: Analyze the supernatant for ¹³C,¹⁵N-glyphosate and ¹³C,¹⁵N-AMPA using LC-MS/MS. Use (Aminomethyl)phosphonic acid-¹³C,¹⁵N as an internal standard for quantification.

Protocol 2: Aquatic System Simulation

This protocol is designed to study the degradation of glyphosate in water.

1. Materials:

-

Water sample (e.g., from a river, lake, or prepared in the lab)

-

¹³C,¹⁵N-Glyphosate

-

(Aminomethyl)phosphonic acid-¹³C,¹⁵N

-

Incubation flasks

-

Shaking incubator or water bath

-

Solid Phase Extraction (SPE) cartridges for sample cleanup

-

LC-MS/MS system

2. Experimental Procedure:

-

Sample Preparation: Dispense a known volume of the water sample into incubation flasks.

-

Spiking: Add ¹³C,¹⁵N-glyphosate to the water samples to the desired concentration.

-

Incubation: Incubate the flasks under controlled conditions (e.g., temperature, light/dark cycle).

-

Sampling: Collect water samples at specified time intervals.

-

Sample Preparation for Analysis: If necessary, perform a sample cleanup and concentration step using SPE.

-

Analysis: Quantify the concentrations of ¹³C,¹⁵N-glyphosate and its degradation product ¹³C,¹⁵N-AMPA using LC-MS/MS with (Aminomethyl)phosphonic acid-¹³C,¹⁵N as an internal standard.

Conclusion

The use of (Aminomethyl)phosphonic acid-¹³C,¹⁵N and its parent compound, ¹³C,¹⁵N-glyphosate, is an indispensable technique for elucidating the metabolic fate of this globally significant herbicide. These stable isotope-labeled compounds enable accurate quantification and pathway analysis in complex environmental matrices. The protocols and data presented in this application note provide a foundation for researchers to design and conduct robust studies on the environmental degradation of glyphosate.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Herbicide Glyphosate: Toxicity and Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fate of glyphosate and its degradation products AMPA, glycine and sarcosine in an agricultural soil: Implications for environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analysis and degradation study of glyphosate and of aminomethylphosphonic acid in natural waters by means of polymeric and ion-exchange solid-phase extraction columns followed by ion chromatography-post-column derivatization with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of (Aminomethyl)phosphonic acid-13C,15N

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of (Aminomethyl)phosphonic acid-13C,15N (AMPA-13C,15N). While AMPA-13C,15N is primarily utilized as an internal standard for the analysis of its unlabeled analogue, aminomethylphosphonic acid (AMPA), a major degradation product of the herbicide glyphosate (B1671968), this document provides the specific parameters and protocols for its direct detection. The method is applicable to various environmental and food matrices and is crucial for researchers, scientists, and drug development professionals requiring accurate quantification of AMPA. The use of isotopically labeled internal standards like AMPA-13C,15N is a cornerstone of precise and accurate quantification in mass spectrometry, correcting for matrix effects and variations in sample preparation and instrument response.[1][2]

Introduction

(Aminomethyl)phosphonic acid (AMPA) is the principal metabolite of glyphosate, one of the world's most widely used herbicides.[2][3] Its presence in environmental and food samples is an indicator of glyphosate use and is therefore of significant regulatory and research interest. Accurate quantification of AMPA is challenging due to its high polarity, making chromatographic retention and extraction from complex matrices difficult.

Isotope dilution mass spectrometry is the gold standard for quantitative analysis, employing stable isotope-labeled internal standards to achieve high accuracy and precision.[2] this compound serves as an ideal internal standard for AMPA analysis as it shares near-identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis. This application note provides a comprehensive protocol for the LC-MS/MS detection of AMPA-13C,15N, which is fundamental to the validated quantification of AMPA.

Experimental Protocols

Sample Preparation

The choice of sample preparation is matrix-dependent. Below are protocols for water and solid matrices.

Protocol 1: Direct Injection for Water Samples

This method is suitable for relatively clean water matrices like drinking water.[4]

-

Transfer 15 mL of the water sample to a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add a known concentration of this compound, D2 as an internal standard if quantifying AMPA-13C,15N itself, or use AMPA-13C,15N as the internal standard for unlabeled AMPA.[4]

-

Add 200 µL of a 2 g/L EDTA solution to chelate metal ions that can interfere with the analysis.[4]

-

Vortex the sample to mix thoroughly.

-

Transfer an aliquot to a polypropylene autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Cereals, Soil)

This protocol is for matrices requiring cleanup to remove interferences.[5]

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and the internal standard solution. Let stand for 30 minutes to 2 hours.[6]

-

Add 10 mL of methanol (B129727) containing 1% v/v formic acid.[6]

-

Shake for 15 minutes and then centrifuge.

-

Condition an SPE cartridge (e.g., Supel™-Select HLB) with methanol followed by water:methanol (50:50) with 0.5% v/v formic acid.[5][6]

-

Load an aliquot of the sample extract onto the SPE cartridge.

-

Collect the eluate for LC-MS/MS analysis. For extracts with particulates, an ultrafiltration step may be necessary before SPE.[6]

Protocol 3: Derivatization with FMOC-Cl for Enhanced Retention

For improved chromatographic retention of the polar analytes, pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) can be employed, particularly for water and honey samples.[7][8]

-

To 4 mL of a filtered water sample, add 10 µL of the internal standard solution and 50 µL of 2 g/L EDTA solution.[7]

-

Add 800 µL of 50 g/L borate (B1201080) buffer followed by 860 µL of 250 mg/L FMOC-Cl in acetonitrile.[7]

-

Vortex and incubate at 37 °C for 2 hours.[7]

-

Add 3 drops of phosphoric acid and vortex.

-

Add 2 mL of dichloromethane, vortex, and allow the layers to separate.

-

Transfer 1 mL of the upper aqueous layer to an autosampler vial for analysis.[7]

LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Condition |

| LC System | ACQUITY Premier UPLC System or equivalent |

| Column | Anionic Polar Pesticide Column or equivalent[4] |

| Mobile Phase A | Water with 0.5% formic acid |

| Mobile Phase B | Acetonitrile with 0.5% formic acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | A linear gradient is typically employed. For example: 0-1 min, 65% B; 1-4 min, from 65% to 10% B; 4-9 min, 10% B isocratic; 9-10 min, from 10% to 65% B; 10-15 min, 65% B isocratic. |

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Xevo TQ Absolute Tandem Mass Spectrometer or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 2.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Cone Gas Flow | 150 L/hr |

| Desolvation Gas Flow | 1000 L/hr |

Quantitative Data

The following table summarizes typical quantitative performance data for the analysis of AMPA using its isotopically labeled internal standard, AMPA-13C,15N.

| Parameter | Water Matrix | Cereal Matrix | Honey Matrix |

| Limit of Quantification (LOQ) | 0.02 - 0.5 µg/L[9][10] | 0.02 mg/kg | 10 µg/kg[8] |

| Linearity (r²) | >0.99 | >0.99 | >0.99 |

| Recovery | 80 - 120%[9] | 97 - 113% | 76 - 111%[11] |

| Precision (RSD) | < 15% | < 20% | ≤ 18%[11] |

Visualizations

Glyphosate to AMPA Metabolic Pathway

Caption: Metabolic degradation of Glyphosate to AMPA and Glyoxylate.

Experimental Workflow for LC-MS/MS Analysis

Caption: General workflow for the analysis of AMPA using an internal standard.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the detection of this compound. The use of this isotopically labeled compound as an internal standard is essential for the accurate and precise quantification of AMPA in a variety of complex matrices. The protocols for sample preparation and the instrumental parameters can be adapted to suit specific laboratory instrumentation and sample types, providing a solid foundation for the analysis of this important glyphosate metabolite.

References

- 1. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glyphosate and Aminomethylphosphonic Acid (AMPA) Modulate Glutathione S-Transferase in Non-Tumorigenic Prostate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Drinking Water Using Direct Analysis by LC-MS/MS | Waters [waters.com]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Glyphosate and Aminomethylphosphonic Acid (AMPA) Modulate Glutathione S-Transferase in Non-Tumorigenic Prostate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Method of Glyphosate, AMPA, and Glufosinate Ammonium Determination in Beebread by Liquid Chromatography—Tandem Mass Spectrometry after Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NMR Spectroscopy of ¹³C,¹⁵N Labeled Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biological macromolecules at atomic resolution. The low natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%) isotopes necessitates isotopic labeling to enhance sensitivity and enable the use of advanced multidimensional NMR experiments.[1] Uniform enrichment of proteins with ¹³C and ¹⁵N is the most common approach, allowing for a wide range of experiments to probe the protein backbone and side chains.[1][2] These labeled samples are crucial for applications ranging from de novo structure determination to the detailed characterization of protein-ligand interactions and internal dynamics.[3]

This document provides detailed application notes and protocols for key NMR experiments performed on ¹³C,¹⁵N labeled compounds, focusing on protein structure, ligand binding, and dynamics.

Application Note 1: Protein Structure Determination and Resonance Assignment

The foundation of most NMR studies is the sequence-specific assignment of backbone and side-chain resonances. For proteins larger than ~10 kDa, this is typically achieved using a suite of three-dimensional (3D) triple-resonance experiments on a uniformly ¹³C,¹⁵N-labeled sample. These experiments correlate the amide proton (¹Hⁿ) and nitrogen (¹⁵N) with the alpha and beta carbons (¹³Cα, ¹³Cβ) of the same residue and the preceding residue, allowing for sequential "walking" along the protein backbone.

Experimental Workflow for Resonance Assignment

The following diagram outlines the typical workflow for backbone resonance assignment of a ¹³C,¹⁵N-labeled protein.

Protocol 1: Uniform ¹³C, ¹⁵N Labeling in E. coli

This protocol describes the expression of a recombinant protein in M9 minimal media to achieve uniform isotopic labeling.

-

Starter Culture: Inoculate 50 mL of sterile LB medium with a single colony of E. coli (e.g., BL21(DE3)) transformed with the expression plasmid. Grow overnight at 37°C with shaking.

-

Main Culture Preparation: Prepare 1 L of M9 minimal medium in a 2 L baffled flask. Use ¹⁵NH₄Cl as the sole nitrogen source and [U-¹³C₆]-D-glucose as the sole carbon source.[4][5]

-

Inoculation and Growth: Pellet the overnight starter culture by centrifugation, wash the cells with sterile M9 salts (to remove unlabeled nutrients), and resuspend in 1 L of the prepared M9 labeling medium. Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM. For many proteins, reducing the temperature to 18-25°C post-induction can improve protein solubility and yield.

-

Harvesting: After the desired expression period (typically 4-16 hours post-induction), harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

Protocol 2: Backbone Resonance Assignment Experiments

This protocol assumes the user has a properly prepared, concentrated ¹³C,¹⁵N-labeled protein sample in a suitable NMR buffer.

-

Initial Quality Check: Acquire a 2D ¹H-¹⁵N HSQC spectrum. This "fingerprint" spectrum confirms that the protein is folded and the sample quality is high.[6] A well-dispersed spectrum, with sharp peaks of relatively uniform intensity, is indicative of a sample suitable for further experiments.[7][8]

-

Setup 3D HNCA/HN(CO)CA: These experiments correlate the amide ¹H and ¹⁵N of a residue with its own ¹³Cα (HNCA) and the ¹³Cα of the preceding residue (HN(CO)CA).

-